molecular formula C11H10F3NO B13679837 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Número de catálogo: B13679837
Peso molecular: 229.20 g/mol
Clave InChI: WNKVZAWFEIEKNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound based on the benzoazepinone scaffold, a structure of significant interest in medicinal chemistry and early-stage drug discovery. This scaffold is recognized as a privileged structure in the development of novel therapeutics, particularly in the field of oncology. Benzoazepinone derivatives have been identified as key scaffolds in the discovery of potent and orally available inhibitors for challenging protein targets. For instance, novel benzoazipinone derivatives have been explored for their ability to elicit specific inhibitory phenotypes, such as MKLP2 inhibition, which is a promising approach for tumor suppression . Furthermore, structurally similar dihydrobenzoazepinone cores are being actively investigated in structure-based drug discovery campaigns for difficult targets like WDR5, a protein implicated in various cancers . The incorporation of a trifluoromethyl group, as seen in this compound, is a common strategy in agrochemical and pharmaceutical research to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. This compound is presented as a high-quality building block for chemical biology and hit-to-lead optimization programs. It is suitable for researchers exploring new chemical space for kinase inhibition, protein-protein interaction inhibition, and other therapeutic modalities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C11H10F3NO

Peso molecular

229.20 g/mol

Nombre IUPAC

9-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-4-1-3-7-9(16)5-2-6-15-10(7)8/h1,3-4,15H,2,5-6H2

Clave InChI

WNKVZAWFEIEKNC-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)C2=C(C(=CC=C2)C(F)(F)F)NC1

Origen del producto

United States

Métodos De Preparación

Traditional Synthetic Approaches

a. Dieckmann Condensation and Reductive Amination

Modern Multibond-Forming Strategies

a. One-Pot Multibond Formation from 2-Iodoanilines

A notable recent method involves the synthesis of allylic trichloroacetimidates derived from 2-iodoanilines, which serve as versatile intermediates for constructing the azepine ring via multibond-forming processes. This approach allows for the rapid assembly of complex polycyclic systems, including the benzo[b]azepine core, with high efficiency and functional group tolerance.

b. Application of Allylic Alcohols and Trichloroacetimidates

The synthesis of the key intermediates involves converting 2-iodoanilines into allylic trichloroacetimidates bearing the 2-allylaminoaryl group. These intermediates undergo intramolecular cyclization facilitated by Lewis acids or transition metal catalysts, leading to the formation of the azepine ring with the trifluoromethyl group introduced via subsequent functionalization steps.

Incorporation of the Trifluoromethyl Group at the 9-Position

The trifluoromethyl group can be introduced via several strategies:

  • a. Direct Trifluoromethylation of Precursors

    Using reagents such as Togni’s reagent, Umemoto’s reagent, or trifluoromethylating agents like CF₃I in the presence of copper or silver catalysts, the CF₃ group can be installed at the desired position on the aromatic ring or the heterocyclic core.

  • b. Use of Trifluoromethylated Building Blocks

    Synthesis often employs trifluoromethylated aromatic precursors or intermediates, which are then cyclized to form the azepine core, ensuring regioselective incorporation of the CF₃ group at the 9-position.

  • c. Post-cyclization Functionalization

    Alternatively, after forming the core heterocycle, selective trifluoromethylation at the 9-position can be achieved through electrophilic trifluoromethylation reactions, often facilitated by radical or electrophilic reagents under controlled conditions.

Reaction Conditions and Optimization

Methodology Key Conditions Yield & Efficiency Remarks
Dieckmann condensation Basic conditions (NaOH, KOH), elevated temperature Moderate to high Classic approach; often requires multiple steps
RCM Grubbs’ second-generation catalyst, 60–80°C, 18–48 h Up to 81% Efficient for polycyclic systems; sensitive to substituents
Multibond-forming process Lewis acids (e.g., BF₃·Et₂O), 70–100°C, short reaction times 79–92% High-yielding, versatile, suitable for diverse substituents
Trifluoromethylation CF₃ reagents, radical initiators, 0–25°C Variable, often high regioselectivity Requires careful control to avoid overreaction

Research Findings and Innovations

  • The one-pot multibond-forming process from 2-iodoanilines has demonstrated high efficiency in synthesizing 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are precursors to the target compound.
  • Modifications such as longer reaction times and higher temperatures are sometimes necessary, especially for electron-deficient substrates like 4'-nitrophenyl derivatives, which exhibit lower yields (~49%).
  • The use of trifluoromethylating agents post-cyclization allows for regioselective CF₃ incorporation at the 9-position, with optimized conditions minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles .

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with desirable properties, such as increased thermal stability and resistance to degradation .

Mecanismo De Acción

The mechanism of action of 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituent(s) Core Structure Similarity Score
9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one N/A C₁₁H₁₀F₃NO 229.20 -CF₃ at position 9 Benzoazepinone Reference
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (Tolvaptan Impurity 9) 160129-45-3 C₁₀H₁₀ClNO 195.65 -Cl at position 7 Benzoazepinone 0.91 (structural)
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one N/A C₁₀H₉ClO₂ 196.63 -Cl at position 9 Benzoxepinone (oxygen analog) N/A
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one 1127-74-8 C₁₀H₁₁NO 161.20 None (saturated ring) Saturated benzoazepinone 0.81
5H-Dibenzo[b,f]azepin-10(11H)-one 21737-58-6 C₁₄H₁₁NO 209.25 None Dibenzoazepinone 0.81

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to chlorine in analogs like 7-chloro-benzoazepinone. This enhances resistance to oxidative metabolism . Chlorinated analogs (e.g., 9-chloro-benzoxepinone) exhibit lower lipophilicity (ClogP ~2.1 vs. CF₃ analog ~3.5), impacting bioavailability .

Core Modifications: Benzoxepinone vs.

Synthetic Accessibility: Tosyl-protected derivatives (e.g., 2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one, CAS 1951439-55-6) highlight synthetic strategies for functionalizing the azepinone core, though these require additional deprotection steps .

Actividad Biológica

9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H10F3NOC_{11}H_{10}F_3NO with a molecular weight of approximately 229.198 g/mol. The trifluoromethyl group is significant in enhancing the lipophilicity and biological activity of the compound.

PropertyValue
Molecular FormulaC11H10F3NO
Molecular Weight229.198 g/mol
LogP3.23180
PSA29.10000
CAS Number851045-54-0

Research indicates that compounds within the benzodiazepine class often exert their effects through interaction with the gamma-aminobutyric acid (GABA) receptor complex. The presence of a trifluoromethyl group may enhance binding affinity and selectivity towards specific GABA receptor subtypes, which can influence the pharmacological profile of the compound.

Cytotoxicity and Selectivity

A study focusing on a related family of benzodiazepines highlighted that structural elements such as an aromatic group at the C3 position are critical for cytotoxicity against transformed B- and T-cells. The presence of electron-rich heterocycles was associated with sub-micromolar potency and selective T-cell toxicity, indicating potential applications in targeted cancer therapies .

Case Studies

  • Study on Benzodiazepine Derivatives : A comprehensive investigation into various benzodiazepine derivatives demonstrated that modifications at specific positions significantly altered their biological activity. The study concluded that compounds with enhanced lipophilicity and specific functional groups could lead to improved therapeutic profiles .
  • Antitumor Activity : Research on cyclin-dependent kinase inhibitors revealed that certain analogs exhibited potent antitumor activity through apoptosis induction in cancer cell lines. Although not directly studying this compound, these findings underscore the potential for similar compounds within this chemical class to exhibit anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 9-(trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of benzazepinone derivatives typically involves cyclization of substituted aniline precursors or reduction of cyclic ketones. For trifluoromethyl-substituted analogs, introducing the trifluoromethyl group early via Friedel-Crafts alkylation or using trifluoromethyl-containing building blocks (e.g., trifluoromethylpyridine derivatives) is critical . Optimization may include:

  • Catalyst selection : Lewis acids like AlCl₃ for electrophilic substitution .
  • Reductive amination : Use of lithium aluminum hydride (LiAlH₄) to reduce intermediates, as demonstrated in spiro-benzoazepine syntheses .
  • Purity control : Column chromatography or recrystallization (e.g., from dioxane) to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the benzazepinone scaffold and trifluoromethyl group integration. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the trifluoromethyl group shows a distinct singlet in ¹⁹F NMR .
  • HPLC-MS : Validates molecular weight (e.g., m/z 257.2 for C₁₁H₁₀F₃NO) and purity .
  • X-ray crystallography : Resolves stereochemistry, particularly for chiral analogs .

Q. What are the primary pharmacological targets of benzazepinone derivatives, and how does the trifluoromethyl group influence activity?

Benzazepinones often target neurotransmitter receptors (e.g., dopamine, serotonin) due to structural mimicry of endogenous ligands. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration . For example, trifluoromethyl-substituted benzodiazepines show prolonged binding to GABAₐ receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound’s bioactivity?

  • Variable substituent libraries : Synthesize analogs with modifications at positions 3, 4, and 7 (e.g., halogens, methoxy groups) .
  • In vitro assays : Measure receptor binding affinity (e.g., radioligand displacement assays for serotonin 5-HT₂A) .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolic profiling : Identify unstable intermediates via LC-MS/MS to address rapid in vivo degradation .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Species-specific assays : Compare rodent vs. human liver microsome stability to explain interspecies variability .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and plasma protein binding .
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeation using coarse-grained models .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final cyclization step of benzazepinone synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency (e.g., 30 min at 150°C vs. 24 h conventional) .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination in key steps .

Q. What analytical techniques resolve overlapping signals in the NMR spectra of complex benzazepinone derivatives?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in crowded aromatic regions .
  • Variable temperature NMR : Reduces signal broadening caused by dynamic processes .

Q. How can researchers validate the absence of toxic intermediates in scaled-up syntheses?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress and detects side products .
  • Genotoxicity assays : Ames test or Comet assay for intermediates like nitroaromatics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.